5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The compound is purified using techniques such as recrystallization, distillation, or chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
Scientific Research Applications
5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as diabetes and cancer.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate cellular signaling pathways, leading to changes in gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane
- 5,5-Bis(hydroxymethyl)hydrofuroin
- 2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one
Uniqueness
5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione is unique due to its specific thiazolidine ring structure, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
5,5-bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4S/c7-1-5(2-8)3(9)6-4(10)11-5/h7-8H,1-2H2,(H,6,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYJWZMBJIYSED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C(=O)NC(=O)S1)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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